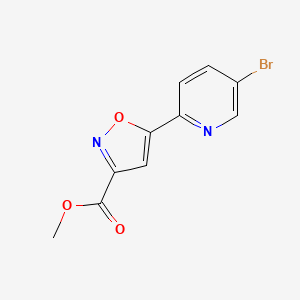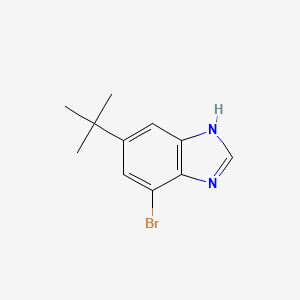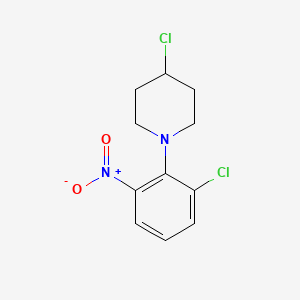![molecular formula C7H4N4 B13703720 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile](/img/structure/B13703720.png)
5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a nitrile group attached at the second position. The unique structure of this compound makes it a valuable scaffold for the development of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a nitrile-containing pyrimidine precursor. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Microwave-assisted synthesis has also been explored as a robust approach for the preparation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted pyrrolo[3,2-d]pyrimidines, which can exhibit enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as a kinase inhibitor, interfering with signaling pathways that regulate cell growth and proliferation. It may also function as a DNA or RNA alkylator, leading to the disruption of nucleic acid synthesis and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5H-Pyrrolo[3,2-d]pyrimidine-2,4-diamino: This compound shares a similar core structure but has additional amino groups, enhancing its potential as a therapeutic agent.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds exhibit similar biological activities and are used in the development of kinase inhibitors and anticancer agents.
Uniqueness: 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile stands out due to its specific nitrile group, which can be further functionalized to create a diverse array of derivatives with unique biological properties .
Eigenschaften
Molekularformel |
C7H4N4 |
|---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-3-7-10-4-6-5(11-7)1-2-9-6/h1-2,4,9H |
InChI-Schlüssel |
QQVKXKOLJXGZCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=CN=C(N=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


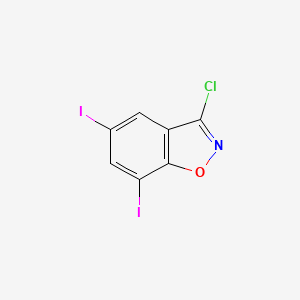

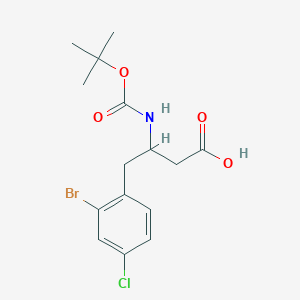

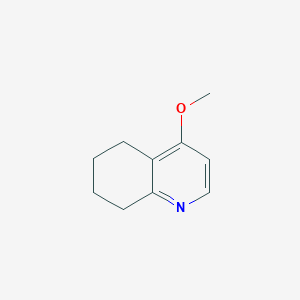

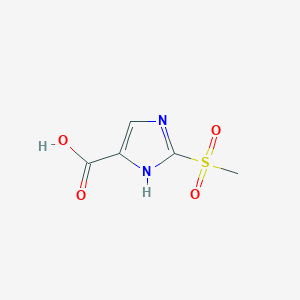
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)
